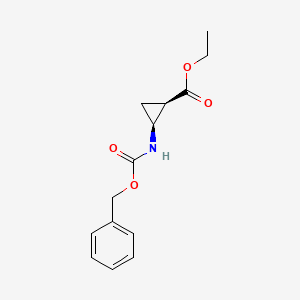

cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester

Description

Rel-ethyl (1R,2S)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate is a synthetic organic compound that belongs to the class of cyclopropane carboxylates These compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity

Properties

Molecular Formula |

C14H17NO4 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

ethyl (1R,2S)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C14H17NO4/c1-2-18-13(16)11-8-12(11)15-14(17)19-9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,15,17)/t11-,12+/m1/s1 |

InChI Key |

YLPHGKPNNZKULJ-NEPJUHHUSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H]1NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C1CC1NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane ring is typically constructed via cyclization of a suitable precursor such as a chlorobutyrate ester. A common method involves:

- Starting from 4-chlorobutyric acid or its ester derivatives.

- Cyclization using a strong base such as sodium hydroxide in the presence of a phase transfer catalyst to yield the cyclopropanecarboxylate ester.

This step is critical for obtaining the cyclopropane ring with the desired cis stereochemistry. The reaction conditions often require careful control of temperature and solvent to maximize yield and stereoselectivity.

Amino Group Protection

The amino group on the cyclopropane ring is protected by introducing the benzyloxycarbonyl (Cbz) group. This is typically achieved by:

- Reacting the free amino-cyclopropanecarboxylic acid or its ester with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.

- The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran with a base like sodium bicarbonate or triethylamine to neutralize the generated hydrochloric acid.

This protection step is essential to prevent unwanted side reactions during further synthetic transformations and to maintain the amino functionality in a protected form.

Esterification

The carboxylic acid group is converted into the ethyl ester by:

- Esterification of the cyclopropanecarboxylic acid derivative with ethanol in the presence of an acid catalyst such as sulfuric acid or using coupling reagents like DCC (dicyclohexylcarbodiimide).

- Alternatively, direct synthesis of the ethyl ester can be achieved by starting from ethyl 4-chlorobutyrate in the cyclization step.

This step ensures the formation of the ethyl ester moiety, which is important for the compound’s solubility and reactivity profile.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclopropanation | 4-Chlorobutyrate ester, NaOH, phase transfer catalyst, aqueous medium | Formation of cyclopropanecarboxylate ester with cis stereochemistry |

| 2 | Amino protection (Cbz) | Benzyloxycarbonyl chloride, base (e.g., triethylamine), organic solvent | Introduction of benzyloxycarbonyl protecting group on amino function |

| 3 | Esterification | Ethanol, acid catalyst or coupling reagent | Formation of ethyl ester derivative |

- The cyclopropanation step often requires phase transfer catalysts to improve reaction rates and yields. However, the use of chlorinated solvents such as dichloromethane is common but poses environmental and safety concerns.

- Yields for cyclopropanecarboxylate esters can vary, with reported isolated yields sometimes below 50% without recycling steps. Optimization includes controlling base concentration and reaction temperature.

- The stereochemical purity of the cis isomer is crucial. Crystallization techniques using organic amine bases (e.g., triethylamine) have been employed to enrich the cis isomer mixture and remove trans isomers, achieving purities above 90%.

- Protection of the amino group with the benzyloxycarbonyl group is a well-established method that provides stability during subsequent synthetic steps and can be removed under mild hydrogenolysis conditions if needed.

- Esterification conditions must be carefully chosen to avoid racemization or hydrolysis of the cyclopropane ring. Mild acid catalysis or coupling reagents are preferred to maintain stereochemical integrity.

The preparation of cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester is a multi-step process involving cyclopropane ring formation, amino group protection, and esterification. Each step requires careful control of reaction conditions to ensure high yield, stereochemical purity, and functional group compatibility. The compound’s synthesis is well-documented in the literature with various optimizations to improve efficiency and purity, making it a valuable intermediate in pharmaceutical and organic synthesis research.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (1R,2S)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride to form alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester serves as a crucial intermediate in the synthesis of bioactive compounds. Its structural features make it suitable for modifications that lead to potential therapeutic agents.

- 5-HT2C Receptor Modulation : Research indicates that derivatives of this compound can selectively modulate the 5-HT2C receptor, which is implicated in various neurological disorders. Compounds derived from this structure have shown promise as anorectic agents, modulating appetite and weight management .

Organic Synthesis

The compound is utilized as a building block in the synthesis of more complex molecules due to its ability to undergo various chemical transformations:

- Synthesis of Cyclopropane Derivatives : The strained cyclopropane ring allows for ring-opening reactions that can introduce functional groups, making it a valuable precursor for synthesizing cyclopropane-containing pharmaceuticals .

- Annulation Reactions : It plays a role in Friedel-Crafts annulation reactions, contributing to the formation of substituted aromatic compounds that are essential in drug discovery .

Case Study 1: Synthesis of Anorectic Agents

A study explored the synthesis of compounds targeting the 5-HT2C receptor using this compound as an intermediate. The resulting compounds exhibited selective activity on the receptor with minimal side effects on other serotonin receptors, highlighting their potential for treating obesity and related disorders .

Case Study 2: Development of Cyclopropane-Based Pharmaceuticals

In another study, researchers utilized this compound to develop novel cyclopropane-based pharmaceuticals. The unique reactivity of the cyclopropane moiety enabled the introduction of various functional groups, leading to compounds with enhanced biological activity against cancer cell lines. This demonstrates the compound's versatility in pharmaceutical development .

Comparative Table of Applications

Mechanism of Action

The mechanism of action of Rel-ethyl (1R,2S)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

Cyclopropane Carboxylates: These compounds share the cyclopropane ring structure and carboxylate group.

Benzyloxycarbonyl Amines: Compounds with the benzyloxycarbonyl protecting group on an amine.

Uniqueness

Rel-ethyl (1R,2S)-2-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups, which can impart distinct reactivity and potential biological activity.

Biological Activity

Cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester, with the CAS number 1421676-86-9, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.

The compound has the following chemical characteristics:

Research indicates that this compound may function as an inhibitor of specific biological pathways. Notably, it has been identified as an inhibitor of the endothelial differentiation gene receptor 2 (Edg-2), which is activated by lysophosphatidic acid (LPA). This inhibition suggests potential applications in cancer metastasis and angiogenesis .

Antitumor Effects

A study investigating the antitumor properties of various acylamino-substituted cyclic carboxylic acids highlighted the efficacy of this compound against certain cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in vitro, particularly in breast cancer models.

Inhibition of Cell Migration

In vitro assays have shown that this compound can significantly reduce the migration of cancer cells, which is crucial in preventing metastasis. The underlying mechanism appears to involve the downregulation of matrix metalloproteinases (MMPs), enzymes critical for extracellular matrix degradation .

Case Studies

-

Study on Breast Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects of this compound.

- Method : MTT assay was used to assess cell viability.

- Results : The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at micromolar concentrations.

- Inhibition of Endothelial Cell Proliferation :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves cyclopropanation followed by esterification. For example:

Cyclopropane Ring Formation : Use a [2+1] cycloaddition with a vinyl ether and a carbene precursor, or employ a Corey-Chaykovsky reaction with a carbonyl compound and trimethylsulfoxonium iodide.

Benzyloxycarbonyl (Cbz) Protection : Introduce the Cbz group via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃).

Esterification : React the carboxylic acid intermediate with ethanol in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or via acid chloride formation .

- Key Considerations : Monitor stereochemistry during cyclopropanation to ensure cis configuration. Use HPLC or chiral GC to confirm enantiomeric purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm cyclopropane ring protons (δ ~1.5–2.5 ppm) and ester carbonyl (δ ~165–175 ppm).

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (Cbz carbamate C=O) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate cyclopropane ring strain during synthesis?

- Methodological Answer :

- Temperature Control : Lower reaction temperatures (0–10°C) reduce ring-opening side reactions.

- Catalyst Selection : Use transition-metal catalysts (e.g., Rh₂(OAc)₄) to stabilize strained intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Data Contradiction Analysis : Conflicting yields reported in literature may arise from varying catalyst purity or moisture sensitivity. Replicate experiments under inert atmosphere (N₂/Ar) .

Q. What strategies resolve contradictions in chiral purity data between HPLC and polarimetry?

- Methodological Answer :

- Chiral HPLC vs. Polarimetry : Discrepancies may stem from solvent-dependent optical rotation. Cross-validate using X-ray crystallography or Mosher’s ester derivatization .

- Case Example : If HPLC indicates 98% ee but polarimetry suggests lower, re-measure optical rotation in a standardized solvent (e.g., CHCl₃) and compare with literature values .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods detect degradation?

- Methodological Answer :

- Stability Studies :

| Condition | Degradation Pathway | Detection Method |

|---|---|---|

| High Humidity | Hydrolysis of ester or Cbz group | TLC, ¹H NMR |

| Light Exposure | Radical-mediated ring opening | UV-Vis, GC-MS |

| Elevated Temperature | Thermal decomposition | DSC (Differential Scanning Calorimetry) |

- Preventive Measures : Store under anhydrous conditions at –20°C with desiccants .

Q. What role does this compound play in peptide mimetics or prodrug design?

- Methodological Answer :

- Peptide Backbone Modification : The cyclopropane ring introduces conformational rigidity, enhancing receptor binding selectivity.

- Prodrug Applications : The ethyl ester acts as a lipophilic promoiety, improving membrane permeability. Hydrolysis in vivo releases the active carboxylic acid .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.